3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-acetyl-1-(4-ethoxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-19-13-8-6-12(7-9-13)16-10-4-5-14(11(2)17)15(16)18/h6-9,14H,3-5,10H2,1-2H3 |
InChI Key |
UVEDUDGIZMSQTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCC(C2=O)C(=O)C |
Origin of Product |
United States |
In Vitro Pharmacological Characterization of 3 Acetyl 1 4 Ethoxyphenyl Piperidin 2 One
Cell-Based Assays for Biological Activity
Receptor Binding Affinity Profiling
No studies detailing the binding affinity of 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one to any specific biological receptors have been identified.
Enzyme Inhibition Studies
There is no available research on the inhibitory effects of this compound on any enzymes. While studies exist for other piperidinone derivatives showing activities such as cholinesterase inhibition, these findings cannot be extrapolated to the title compound without direct experimental evidence. researchgate.net
Cellular Signaling Pathway Modulation
Information regarding the modulation of any cellular signaling pathways by this compound is not present in the current scientific literature.
Functional Assays in Relevant Biological Systems
No functional assays have been reported that would elucidate the biological or physiological effects of this compound in any biological system.
Biochemical Mechanism Exploration
Target Engagement Studies
Without identified biological targets, no target engagement studies for this compound have been conducted or published.
Kinetic Characterization of Molecular Interactions
The study of target binding kinetics, which includes the association (kon) and dissociation (koff) rate constants, provides a more dynamic picture of a compound's interaction with its biological target than affinity measurements alone. nih.govresearchgate.net These parameters can be crucial predictors of a drug's efficacy and duration of action in vivo. researchgate.net
Radioligand binding assays are a primary method for determining these kinetic parameters. nih.govresearchgate.net For instance, in the characterization of novel spirobenzo-oxazinepiperidinone derivatives as inhibitors of the human equilibrative nucleoside transporter 1 (hENT1), a radioligand competition association assay was employed. nih.govresearchgate.net This type of assay follows the time-dependent binding of a radiolabeled ligand in the presence of a competing unlabeled compound (the piperidinone derivative in this case). nih.gov By analyzing the resulting competition curves over time, the association and dissociation rates for the unlabeled compound can be calculated. nih.gov
The residence time (RT), calculated as the reciprocal of the dissociation rate constant (1/koff), is an increasingly important parameter in drug discovery. researchgate.net It quantifies how long a compound remains bound to its target. A longer residence time can often lead to a more sustained pharmacological effect. researchgate.net
Below is a representative data table illustrating the kinetic parameters that would be determined for a series of piperidinone compounds, based on findings for hENT1 inhibitors. nih.govresearchgate.net
Table 1: Representative Kinetic Data for Piperidinone Derivatives
| Compound | kon (M-1 min-1) | koff (min-1) | Residence Time (min) |
|---|---|---|---|
| 21 | 1.8 x 108 | 0.21 | 4.8 |
| 22 | 9.7 x 107 | 0.09 | 11 |
| 23 | 2.1 x 108 | >0.2 | <5 |
| 24 | 2.0 x 108 | >0.2 | <5 |
This table is interactive. Users can sort the data by clicking on the column headers.
In this example, compound 22 shows a slower dissociation rate and consequently a longer residence time compared to compound 21, despite potentially similar affinities. nih.gov Compounds 23 and 24 exhibit fast dissociation, with residence times of less than 5 minutes. nih.gov Such data is invaluable for medicinal chemists to establish structure-kinetic relationships (SKR), which can guide the optimization of lead compounds. nih.gov
High-Throughput Screening (HTS) Approaches for Identifying Bioactivity of Piperidinone Compounds
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify those that interact with a specific biological target. drugtargetreview.comnih.gov For a class of compounds like piperidinones, HTS is essential to uncover their potential biological activities across a wide range of targets.
The process typically involves several stages:
Assay Development: A robust and sensitive assay is designed to measure the activity of the biological target. This could be an isolated enzyme, a receptor, or a whole-cell system. drugtargetreview.com For piperidinone compounds, which have shown diverse activities, targets could range from enzymes like kinases and proteases to transporters or signaling pathways. nih.govnih.gov Assays are optimized for miniaturization, often in 384- or 1536-well plate formats, to maximize throughput and minimize reagent consumption. drugtargetreview.com
Primary Screening: A large library of compounds, potentially containing hundreds of thousands to millions of molecules, is screened at a single concentration. drugtargetreview.comresearchgate.net The goal is to identify "hits"—compounds that show a predetermined level of activity in the assay. nih.gov Various detection methods can be used, including fluorescence, luminescence, or absorbance, depending on the assay design. drugtargetreview.com
Hit Confirmation and Triage: The initial hits are re-tested, often in triplicate, to confirm their activity and eliminate false positives. researchgate.net False positives can arise from various forms of assay interference, such as compound aggregation or effects on the detection system itself. nih.gov
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC50 or EC50 values). drugtargetreview.comresearchgate.net This provides a quantitative measure of how much of the compound is needed to elicit a biological response.
A variety of HTS technologies are applicable for screening piperidinone libraries. Label-free methods, such as those using mass spectrometry, are gaining popularity as they allow for the direct measurement of substrate conversion or ligand binding without the need for modified reagents, which can sometimes interfere with the biological interaction. mdpi.com Cellular assays are also widely used to assess a compound's activity in a more physiologically relevant context. drugtargetreview.com
The data generated from an HTS campaign provides the starting point for lead optimization, where the chemical structure of the hit compounds is systematically modified to improve their potency, selectivity, and pharmacokinetic properties.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Mechanistic Elucidation of 3 Acetyl 1 4 Ethoxyphenyl Piperidin 2 One S Biological Effects
Identification of Molecular Targets
The crucial first step in understanding the biological effects of a novel compound like 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one is the identification of its molecular target(s). Phenotypic screening can reveal a compound's effects on cells or organisms, but target deconvolution is necessary to understand the underlying mechanism of action. researchgate.net
Chemical proteomics offers a powerful suite of tools for identifying the protein targets of small molecules directly within a complex biological system. researchgate.netbohrium.com These methods can be broadly categorized into affinity-based and activity-based approaches.
Affinity-Based Proteomics: This common strategy involves immobilizing the small molecule of interest—in this case, a derivative of this compound—onto a solid support, such as beads. nih.gov This "bait" is then incubated with a cellular lysate, and proteins that bind to the compound are "pulled down," isolated, and subsequently identified using mass spectrometry. nih.gov To enhance the specificity of this method, a "clickable" handle or a photo-reactive group can be incorporated into the molecular structure of the piperidinone derivative, allowing for more efficient and specific capture of interacting proteins. researchgate.net
A hypothetical workflow for an affinity-based proteomic experiment with this compound is outlined below:
| Step | Description | Rationale |
| 1. Probe Synthesis | Synthesize a derivative of this compound with a linker arm and a reactive group (e.g., biotin (B1667282) or an alkyne). | To enable capture and purification of binding proteins. |
| 2. Incubation | Incubate the probe with a relevant cell lysate or live cells. | To allow the probe to bind to its molecular target(s). |
| 3. Affinity Purification | Use affinity chromatography (e.g., streptavidin-coated beads for a biotinylated probe) to isolate the probe-protein complexes. | To separate target proteins from the rest of the proteome. |
| 4. Elution & Digestion | Elute the bound proteins and digest them into smaller peptides. | To prepare the proteins for mass spectrometry analysis. |
| 5. Mass Spectrometry | Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | To identify the amino acid sequences of the peptides. |
| 6. Data Analysis | Use bioinformatics tools to identify the proteins from the peptide sequences and quantify their enrichment compared to control experiments. | To determine the specific protein targets of the compound. |
Table 1: Hypothetical Workflow for Affinity-Based Proteomic Target Identification
Activity-Based Protein Profiling (ABPP): This approach utilizes probes that covalently bind to the active site of specific enzyme families. While this is a powerful technique, it is generally applied to compounds that act as covalent inhibitors and may not be suitable for all mechanisms of action.
Genetic approaches provide an unbiased method for identifying the cellular targets of a compound by observing how genetic perturbations affect drug sensitivity. nih.gov These screens can help validate targets identified through proteomic methods and uncover novel components of the drug's mechanism of action. nih.gov
CRISPR-Based Screens: The advent of CRISPR-Cas9 technology has revolutionized genetic screening. nih.govresearchgate.net A pooled library of guide RNAs can be used to systematically knock out every gene in a population of cells. acs.org These cells are then treated with this compound, and the guide RNAs in the surviving cells are sequenced. Genes whose knockout confers resistance to the compound are strong candidates for being the drug's target or essential components of its downstream pathway. nih.gov Conversely, genes whose knockout sensitizes cells to the compound may represent pathways that buffer against the drug's effects. nih.gov
A conceptual overview of a CRISPR-based screen for this compound is presented below:
| Phase | Description | Expected Outcome |
| 1. Library Transduction | Introduce a genome-wide CRISPR knockout library into a relevant cell line. | A population of cells where each cell has a single gene knocked out. |
| 2. Compound Treatment | Treat the cell population with a cytotoxic concentration of this compound. | Cells with knockouts of genes essential for the compound's activity will survive and proliferate. |
| 3. gRNA Sequencing | Isolate genomic DNA from the surviving cells and sequence the guide RNAs. | Identification of guide RNAs that are enriched in the surviving population. |
| 4. Hit Identification | Statistically analyze the sequencing data to identify genes whose knockout confers resistance. | A list of candidate target genes for this compound. |
Table 2: Conceptual Framework for a CRISPR-Based Genetic Screen
Detailed Molecular Mechanisms of Action
Once potential molecular targets have been identified and validated, the next step is to elucidate the precise mechanism by which this compound modulates their function.
A fundamental aspect of a drug's mechanism of action is its binding site on the target protein.
Orthosteric Binding: The compound binds to the primary, active site of the protein, where the endogenous ligand or substrate normally binds. quora.com This type of interaction often results in competitive inhibition. quora.com
Allosteric Binding: The compound binds to a site on the protein that is distinct from the active site. quora.com This binding induces a conformational change in the protein that alters the function of the active site, either inhibiting or enhancing its activity. researchgate.net
Allosteric modulators can offer several advantages over orthosteric ligands, including higher specificity, as allosteric sites are often less conserved across protein families. univie.ac.atnih.govnih.gov Determining the binding site of this compound would likely involve a combination of biochemical assays and structural biology techniques. For instance, competition binding assays with known orthosteric ligands could indicate whether the compound binds to the active site. Ultimately, co-crystallography or cryo-electron microscopy of the compound in complex with its target protein would provide definitive evidence of its binding mode.
| Binding Mechanism | Definition | Key Characteristics |
| Orthosteric | Binding to the primary active site of a protein. | Competitive with the endogenous ligand/substrate; site is often conserved across related proteins. |
| Allosteric | Binding to a site distinct from the primary active site. | Induces a conformational change that modulates activity; site is often less conserved, allowing for greater selectivity. |
Table 3: Comparison of Orthosteric and Allosteric Binding Mechanisms
The interaction of this compound with its molecular target is expected to trigger a cascade of downstream signaling events within the cell. Identifying these pathways is crucial for a complete understanding of the compound's biological effects. Techniques such as phosphoproteomics, transcriptomics (RNA-sequencing), and metabolomics can provide a global view of the cellular changes induced by the compound. For example, if the compound were to inhibit a specific kinase, phosphoproteomics could identify the downstream substrates of that kinase whose phosphorylation status is altered.
Role of Stereochemistry in the Mechanistic Activity of Piperidinone Compounds
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. mdpi.comresearchgate.netnih.gov The three-dimensional structure of a drug is critical for its interaction with chiral biological targets like enzymes and receptors. rsc.orgnih.gov It is common for one enantiomer of a chiral drug to be significantly more active than the other; the more active enantiomer is termed the "eutomer," while the less active one is the "distomer." mdpi.com
The structure of this compound contains a stereocenter at the 3-position of the piperidinone ring. Therefore, it can exist as two enantiomers, (R)-3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one and (S)-3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one. It is highly probable that these enantiomers would exhibit different biological activities and potencies. nih.gov
The differential activity of stereoisomers can arise from several factors: biomedgrid.com
Differential Affinity for the Target: The binding pocket of a protein is a three-dimensional chiral environment, and one enantiomer may fit much more precisely than the other, leading to a stronger and more effective interaction.
Differential Metabolism: The enzymes responsible for metabolizing drugs are also chiral and may process one enantiomer more rapidly than the other, leading to different pharmacokinetic profiles.
Off-Target Effects: The distomer may be inactive at the primary target but could interact with other proteins, leading to side effects.
A thorough investigation of this compound would necessitate the synthesis and separation of the individual enantiomers and the evaluation of their biological activities independently. This would provide a clearer understanding of the structure-activity relationship and the potential for developing a more potent and selective therapeutic agent.
| Isomer | Hypothetical Activity at Target X | Hypothetical Off-Target Activity | Rationale |
| (R)-enantiomer | High | Low | The precise 3D arrangement allows for optimal binding to the target's active site. |
| (S)-enantiomer | Low | Moderate | Steric hindrance prevents effective binding to the primary target, but allows for interaction with other proteins. |
| Racemic Mixture | Moderate | Moderate | The observed activity is a composite of the activities of both enantiomers. |
Table 4: Hypothetical Differential Activity of Stereoisomers
Pre Clinical Pharmacological Studies of 3 Acetyl 1 4 Ethoxyphenyl Piperidin 2 One in Animal Models
Efficacy Evaluation in Animal Disease Models
In Vivo Proof-of-Concept Studies
No in vivo proof-of-concept studies for 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one have been identified in the current body of scientific literature. Such studies are fundamental in preclinical research to demonstrate that a new chemical entity can produce a desired therapeutic effect in a living organism. The absence of this data means that the potential efficacy of this compound in any disease model remains unconfirmed.
Dose-Response Relationships in Animal Models
Information regarding the dose-response relationship of this compound in animal models is not available. Establishing a dose-response curve is a critical step in preclinical development to determine the effective dose range and to identify the dose at which the compound produces its maximal effect. Without this information, the therapeutic window and optimal dosing strategy for this compound are unknown.
Biomarker Modulation in Pre-clinical Settings
There are no published studies detailing the modulation of any specific biomarkers by this compound in preclinical settings. Biomarker studies are essential to understand the mechanism of action of a compound and to provide measurable indicators of its pharmacological activity. The lack of this data further limits the understanding of the compound's potential biological effects.
Pharmacokinetic Profiles in Animal Models (ADME Aspects relevant to distribution and metabolism)
Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Species
Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species have not been reported. ADME studies are crucial for understanding how an organism processes a chemical compound, which is a key determinant of its efficacy and potential toxicity.
Bioavailability and Clearance in Animal Models
Data on the bioavailability and clearance rates of this compound in animal models are not available. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, while clearance describes the rate at which a drug is removed from the body. These parameters are fundamental to determining the dosing regimen for a potential therapeutic agent.
Pharmacodynamic Markers of Activity in Pre-clinical Models
Comprehensive searches of scientific literature and chemical databases did not yield specific preclinical studies on the pharmacodynamic (PD) markers of activity for this compound. While piperidine (B6355638) derivatives have been investigated for a range of pharmacological activities, including as potential treatments for Alzheimer's disease, inflammation, and as analgesics, specific research detailing the in vivo biomarkers used to measure the physiological effects of this particular compound in animal models is not publicly available. nih.govtandfonline.comijnrd.orgresearchgate.netnih.gov
In general, preclinical studies for novel central nervous system (CNS) agents involve a variety of animal models to establish proof of pharmacological action. For compounds with potential antiepileptic properties, for instance, pharmacodynamic markers would be assessed in models such as the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ) seizure model. nih.govresearchgate.netmdpi.com In these models, researchers would measure the compound's effect on seizure threshold, duration, and severity. For neuroinflammatory conditions, markers could include the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in brain tissue or cerebrospinal fluid following an inflammatory challenge. nih.gov
Without specific studies on this compound, it is not possible to provide a data table of its pharmacodynamic markers. The table below is a general representation of what such data might look like for a hypothetical CNS compound, based on common preclinical models.
Hypothetical Pharmacodynamic Data
| Preclinical Model | Pharmacodynamic Marker | Outcome |
|---|---|---|
| Maximal Electroshock (MES) | Seizure Severity Score | Reduction in tonic hindlimb extension |
| Pentylenetetrazole (PTZ) | Seizure Threshold | Increase in the dose of PTZ required to induce clonic seizures |
| Lipopolysaccharide (LPS) Challenge | TNF-α levels in hippocampus | Dose-dependent decrease in cytokine expression |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Target Occupancy Studies in Animal Tissues
There is no publicly available research detailing target occupancy studies for this compound in animal tissues. Target occupancy is a critical parameter in drug development that confirms a compound interacts with its intended biological target in vivo. nih.gov
These studies are essential for establishing a relationship between the dose of a drug, the concentration of the drug in the target tissue (like the brain), and the degree to which it binds to its molecular target (e.g., a receptor, enzyme, or transporter). nih.govnih.gov Methodologies for determining target occupancy in preclinical animal models include both invasive techniques, such as ex vivo binding assays using radiolabeled ligands on tissue homogenates, and non-invasive in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov PET studies require the development of a suitable radioligand for the specific target of interest. nih.gov
The successful application of these techniques provides crucial information to guide dose selection for clinical trials and de-risk the drug development process. nih.govnih.gov For CNS drugs, demonstrating that a compound can cross the blood-brain barrier and engage its target at a sufficient level is a key milestone. nih.gov
Given the absence of specific target information and published target occupancy studies for this compound, a data table on this topic cannot be generated. A representative table for a hypothetical compound is provided below to illustrate the type of data typically collected.
Hypothetical Target Occupancy Data in Rodent Brain
| Compound Dose (mg/kg) | Plasma Concentration (ng/mL) | Brain Tissue Concentration (ng/g) | Target Occupancy (%) |
|---|---|---|---|
| 1 | 50 | 25 | 20 |
| 3 | 150 | 75 | 55 |
| 10 | 500 | 250 | 85 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Computational and Chemoinformatic Approaches in Research on 3 Acetyl 1 4 Ethoxyphenyl Piperidin 2 One
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one, and its biological target at an atomic level. frontiersin.orgnih.gov These methods are instrumental in elucidating the binding mode and stability of the ligand-protein complex.
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor. laurinpublishers.com This is followed by MD simulations, which provide a detailed view of the dynamic evolution of the complex over time, allowing for the assessment of its stability and the characterization of conformational changes. frontiersin.orgnih.gov
A primary application of molecular docking is the prediction of ligand-target interactions. For a compound like this compound, docking studies can identify key amino acid residues within a target's active site that are crucial for binding. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com By understanding these interactions, researchers can rationalize the compound's activity and propose modifications to enhance its binding affinity and selectivity. For instance, a typical docking study would involve preparing the 3D structure of the target protein and the ligand, followed by running a docking algorithm to generate various binding poses, which are then scored and analyzed. nih.gov
Binding free energy calculations offer a quantitative prediction of the binding affinity between a ligand and its target. wustl.edunih.gov Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered rigorous methods for these calculations. mdpi.comcolumbia.edu These methods simulate a non-physical "alchemical" transformation to compute the free energy difference between two states, such as a ligand in solution and the ligand bound to a protein. wustl.edunih.gov While computationally intensive, these calculations provide valuable data for ranking potential drug candidates and guiding lead optimization by predicting how chemical modifications will affect binding potency. chemrxiv.org For a molecule like this compound, accurate binding free energy calculations could be instrumental in its development as a therapeutic agent.
Virtual Screening for Novel Piperidinone-Related Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netmdpi.com When searching for novel compounds related to this compound, virtual screening can be employed to find new scaffolds that mimic its key structural features or binding interactions. acs.org This can be achieved through either ligand-based or structure-based approaches. Ligand-based virtual screening uses the known active compound as a template to find similar molecules, while structure-based virtual screening docks a library of compounds into the target's binding site to identify potential binders. nih.gov This approach has the potential to uncover diverse chemical structures with desired biological activity. researchgate.net
De Novo Drug Design Strategies Based on Piperidinone Structure
De novo drug design strategies aim to construct novel molecules from scratch, often based on the structure of a known active compound or the binding site of a target protein. nih.govresearchgate.net Using the piperidinone structure of this compound as a starting point, these computational methods can generate new molecular entities with potentially improved properties. nih.gov The process typically involves placing molecular fragments or atoms within the target's active site and then connecting them to form a complete molecule. researchgate.net These strategies can explore a vast chemical space to design compounds with optimized binding affinity, selectivity, and pharmacokinetic profiles. fiveable.me
Machine Learning and AI Applications in Compound Research
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and compound research. nih.govmdpi.comresearchgate.netajrconline.org These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of traditional methods. arxiv.org
Machine learning models can be trained to predict the biological activity of compounds based on their chemical structure. nih.gov For a compound like this compound, a predictive model could be developed using a dataset of similar compounds with known activities. By learning the relationship between molecular descriptors and biological response, these models can then be used to predict the activity of new, untested molecules. This approach can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates for synthesis and testing. nih.gov
Retrosynthesis Prediction for Piperidinone Analogspreprints.org
Transformer-based Models : Inspired by their success in natural language processing, these models treat chemical reactions like a language, translating a product molecule into its constituent reactants with high accuracy. the-scientist.com
Graph Neural Networks (GNNs) : These models represent molecules as graph structures, where atoms are nodes and bonds are edges. This approach enables a more nuanced understanding of molecular topology and reactivity, facilitating the prediction of strategic disconnections. the-scientist.com
Hybrid Systems : Many platforms integrate data-driven AI with rule-based expert systems. chemrxiv.orgcas.org This hybrid approach combines the pattern-recognition strengths of machine learning with a curated knowledge base of established chemical principles, enhancing the quality and practical feasibility of the suggested synthetic routes. chemrxiv.orgcas.org
For a specific target like a piperidinone analog, the workflow begins by inputting its structure into a retrosynthesis planning tool. The software then proposes multiple synthetic routes by applying relevant chemical transforms. For the piperidinone scaffold, this could involve key disconnections such as:
N-C bond cleavage to separate the N-aryl group (e.g., the 4-ethoxyphenyl moiety) from the piperidinone ring.
C-C bond cleavage corresponding to the introduction of the acetyl group.
Ring-opening transformations or disconnections that construct the core piperidin-2-one heterocycle.
Each proposed pathway is evaluated and scored based on various metrics, including the predicted yield of each step, the number of reaction steps, route linearity, and the cost and commercial availability of the necessary starting materials. elsevier.comyoutube.com The output is typically presented as a navigable synthesis tree, allowing chemists to explore and compare different strategic pathways. shenvilab.org This computational assistance provides an unbiased and comprehensive overview, augmenting the chemist's expertise and accelerating the journey from molecular design to laboratory synthesis. wikipedia.org
Several software platforms are available to perform computer-assisted retrosynthesis, each utilizing different algorithms and databases to predict synthetic pathways.
| Tool/Platform Name | Primary Approach | Key Features |
| IBM RXN for Chemistry | AI-driven (Transformer models) | Freely accessible cloud-based service; predicts reactions and generates retrosynthesis pathways; integrates with robotic labs for automation. chemcopilot.comthe-scientist.comrsc.org |
| CAS SciFinderⁿ | Hybrid (AI-predicted & expert-curated experimental reactions) | Integrates the comprehensive CAS content collection; allows customization of parameters like cost and stereochemistry; provides supporting literature evidence. elsevier.comshenvilab.orgrsc.org |
| Reaxys Predictive Retrosynthesis | AI-driven (in partnership with Iktos and Pending.AI) | Utilizes Reaxys' extensive reaction database; provides confidence rankings and allows for user-defined intermediaries and custom routes. youtube.com |
| AiZynthFinder | Open-source, data-driven | Employs a Monte Carlo tree search algorithm; can be trained on proprietary reaction data to customize predictions. rsc.org |
| ASKCOS | Open-source, hybrid | Suite of tools for synthesis planning and computational chemistry; includes modules for predicting reaction outcomes and assessing synthetic feasibility. rsc.orgnih.gov |
| SynRoute | Template-based with Machine Learning | Uses a smaller set of general reaction templates combined with a literature database; employs machine learning to predict the success of computer-generated reactions. |
Medicinal Chemistry and Drug Discovery Implications of 3 Acetyl 1 4 Ethoxyphenyl Piperidin 2 One
Optimization Strategies for 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one
Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a lead compound to improve its drug-like properties. For a molecule like this compound, optimization would focus on modifying its constituent parts—the N-aryl substituent (4-ethoxyphenyl), the acetyl group at the 3-position, and the piperidin-2-one core—to enhance its biological activity and selectivity.
Lead Optimization for Improved Potency
Improving potency is a primary goal of lead optimization, aiming to achieve the desired therapeutic effect at a lower concentration. For piperidinone-based compounds, this often involves extensive modification of substituents to enhance binding affinity to the biological target.
One successful strategy in a related piperidinone series targeting the MDM2-p53 protein-protein interaction involved extensive modification of the N-alkyl substituent. nih.gov This led to the discovery of highly potent inhibitors with IC50 values in the low nanomolar range. nih.gov For this compound, similar modifications could be explored. For instance, altering the ethoxy group on the phenyl ring to other alkoxy groups, halogens, or small alkyl groups could probe the steric and electronic requirements of the binding pocket.
A study on piperidinone-based MDM2 inhibitors demonstrated how systematic changes to substituents impact potency. Modifications to an N-alkyl substituent led from a parent compound (1) with an IC50 of 1.1 nM to more potent derivatives. For example, changing a substituent to a 6-methyl-2-pyridyl group (compound 14) maintained high potency (IC50 = 2.0 nM), while a 6-chloro-2-pyridyl group (compound 15) further improved it (IC50 = 0.7 nM). nih.gov These findings highlight that even subtle electronic and steric changes can significantly influence binding affinity. nih.gov
Another approach involves modifying the acetyl group at the 3-position. Replacing it with other functionalities could lead to new interactions with the target protein. For example, larger substituents are often well-tolerated and can sometimes yield noticeable benefits in potency or pharmacokinetic profiles. nih.gov
| Compound | Modification | Biochemical IC50 (μM) | Cellular EdU IC50 (μM) |
|---|---|---|---|
| 6 | 2-pyridyl component | 0.002 | 0.28 |
| 14 | 6-methyl substitution on pyridyl | 0.002 | 0.28 |
| 15 | 6-chloro substitution on pyridyl | 0.0007 | 0.14 |
| 12 | Cyclopropyl group at another position | 0.002 | 0.68 |
Enhancing Selectivity Profiles
Selectivity is crucial for minimizing off-target effects and improving the safety profile of a drug candidate. For piperidinone scaffolds, achieving selectivity often involves exploiting subtle differences in the topology of the target's binding site compared to other related proteins.
Strategies to enhance selectivity can mirror those used to improve potency, but with a focus on differential binding. For this compound, modifications could be designed to introduce interactions that are favorable with the intended target but unfavorable with off-targets. For example, some synthesized piperidone-salicylate conjugates showed selective inhibition towards COX-2 over COX-1, which is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. rsc.org
Research on other piperidone compounds has shown that they can be designed to selectively target cancer cells over non-cancerous cells. nih.gov This tumor selectivity is a highly desirable trait for anticancer agents. The introduction of specific functional groups, such as di-substituted benzylidene moieties, has been shown to induce cytotoxic effects preferentially in tumorigenic cells. nih.govnih.gov Applying this concept, modifications to the 1-(4-ethoxyphenyl) group of the title compound could be explored to achieve similar selective cytotoxicity.
Prodrug Design and Delivery Strategies for Piperidinone Compounds
Many promising drug candidates, including those based on the piperidinone scaffold, may suffer from poor pharmacokinetic properties such as low solubility or rapid metabolism, which limits their oral bioavailability. nih.gov Prodrug design and advanced drug delivery systems are two effective strategies to overcome these limitations.
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. This approach can be used to improve solubility, permeability, and metabolic stability. For piperidinone compounds, a common strategy involves masking polar functional groups, such as a ketone or an amide, with lipophilic moieties to enhance membrane permeation.
Another significant challenge is poor aqueous solubility. nih.gov Various formulation strategies have been developed to address this, including the use of lipid- and polymer-based drug delivery systems. researchgate.net For instance, piperine, a natural product containing a piperidine (B6355638) ring, has been formulated into phytosomes to enhance its bioavailability. hud.ac.uknih.gov Phytosomes are complexes of the natural product with phospholipids (B1166683) that improve absorption. nih.gov This approach significantly increased the oral bioavailability of the co-administered drug domperidone (B1670879) by inhibiting P-glycoprotein, a transporter that pumps drugs out of cells. hud.ac.uknih.gov Similar lipid-based formulations could be applied to piperidinone compounds to improve their absorption and systemic exposure. researchgate.net
Conjugation Strategies for Targeted Delivery
Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing systemic toxicity. This is often achieved by conjugating the drug molecule to a targeting moiety, such as an antibody or a ligand that binds to a receptor overexpressed on target cells.
Antibody-drug conjugates (ADCs) represent a powerful strategy where a highly potent cytotoxic agent is linked to a monoclonal antibody that targets a tumor-associated antigen. nih.gov This approach allows for the selective delivery of the cytotoxic payload to cancer cells. A piperidinone-based compound, if found to have potent cytotoxicity, could be a candidate for use as a payload in an ADC. Critical to this strategy is a linker that is stable in circulation but releases the drug upon internalization into the target cell. nih.gov
Another novel approach involves using protein cages, such as ferritin, as nanocarriers. acs.org In one study, piperazine-based compounds were conjugated to the interior of a humanized ferritin protein cage to enable the delivery of siRNA to cancer cells. acs.org This strategy leverages the natural targeting of the ferritin receptor, which is often upregulated in cancer cells. acs.org A suitably functionalized derivative of this compound could potentially be conjugated to such a carrier for targeted delivery. Site-specific bioconjugation techniques, which allow for precise control over the location of conjugation, are crucial for creating homogeneous and effective protein-drug conjugates. nih.gov
Patent Landscape and Intellectual Property Related to Piperidinone Scaffolds
The piperidinone scaffold is featured in a vast number of patents, reflecting its importance in pharmaceutical research and development. nih.govnih.gov Patents related to this scaffold cover new chemical entities, synthetic processes, and specific medical uses.
Numerous patents describe processes for preparing various piperidine and piperidinone derivatives. For example, U.S. Patent 5,489,689 details a process for preparing piperidine derivatives like the potent analgesic sufentanil, starting from 1-carbethoxy-4-piperidone. google.com Other patents, such as CN102731369A, focus on providing efficient and cost-effective synthesis methods for N-substituted-4-piperidones, which are key intermediates for many pharmaceuticals. google.com
Advanced Research Methodologies Applied to 3 Acetyl 1 4 Ethoxyphenyl Piperidin 2 One
Structural Biology Techniques for Target-Compound Complexes
Detailed structural studies are crucial for understanding how a compound interacts with its biological target at an atomic level.
X-ray Crystallography Studies
No crystallographic data for 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one, either alone or in a complex with a biological target, has been deposited in public databases or published in scientific journals. Such studies would typically provide high-resolution insights into the precise binding mode, including bond angles, distances, and key intermolecular interactions. While crystal structures for related piperidinone and ethoxyphenyl-containing compounds exist, this information cannot be directly extrapolated to the requested molecule. nih.govresearchgate.netnih.gov
Cryo-Electron Microscopy (Cryo-EM) Applications
Cryo-EM is a powerful technique for determining the structure of large protein complexes. nih.govnih.gov It is particularly useful for targets that are difficult to crystallize. frontiersin.org However, no cryo-EM structures involving this compound have been published, indicating that this technique has not yet been applied or the results have not been disclosed for this specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies
NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information on which parts of the compound and the target are in close proximity. nih.govnih.gov While general NMR studies on piperidinone derivatives have been conducted to determine their conformation, researchgate.netniscpr.res.in specific interaction studies (such as saturation transfer difference NMR, or STD-NMR) for this compound and its potential targets are not available in the literature.
Proteomics and Metabolomics in Understanding Compound Effects
Proteomic and metabolomic approaches are used to understand the broader effects of a compound on a biological system by measuring changes in protein and metabolite levels. There are no published studies that have applied these "omics" techniques to investigate the cellular or systemic effects of this compound.
Advanced Imaging Techniques for Tracking this compound in Biological Systems (Pre-clinical)
Techniques such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI), often requiring isotopic labeling of the compound, are used to track the distribution and target engagement of a molecule in vivo. No preclinical imaging studies to visualize the biodistribution or target occupancy of this compound have been reported.
Due to the absence of specific data for each required section, generating the requested article would compromise scientific accuracy.
Future Perspectives and Unaddressed Research Avenues for 3 Acetyl 1 4 Ethoxyphenyl Piperidin 2 One
Emerging Therapeutic Areas for Piperidinone Exploration
The piperidine (B6355638) nucleus is a crucial heterocyclic system in the development of pharmaceuticals, with its derivatives being utilized in a wide array of therapeutic applications. researchgate.net The piperidinone scaffold, in particular, is a recognized pharmacophore with diverse biological activities. While the specific therapeutic potential of 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one remains to be elucidated, the broader class of piperidinone-containing compounds has shown promise in several key areas, suggesting potential avenues for investigation.
Piperidinone derivatives have been investigated for their utility as:
Anticancer agents researchgate.netresearchgate.net
Antiviral agents researchgate.net
Antimalarial agents researchgate.net
Antimicrobial and antifungal agents researchgate.net
Antihypertensive agents researchgate.net
Analgesic and anti-inflammatory agents researchgate.net
Anti-Alzheimer's agents researchgate.net
Antipsychotic agents researchgate.net
Anticoagulant agents researchgate.net
For instance, certain 3,5-bis(ylidene)-4-piperidone scaffolds, which share the core piperidinone ring, are considered curcumin (B1669340) mimics and exhibit a range of biological properties, including potent antiproliferative effects against various cancer cell lines. nih.govnih.govnih.gov The structural features of this compound, including the acetyl and ethoxyphenyl substitutions, could modulate its activity and selectivity towards specific biological targets within these therapeutic areas. Future research should therefore involve broad biological screening to identify potential lead indications for this compound.
Challenges and Opportunities in Novel Chemical Entity Research
The journey of a new chemical entity (NCE) like this compound from discovery to a potential therapeutic is fraught with challenges, yet also presents significant opportunities. springbiosolution.com
Challenges:
Understanding Biological Mechanisms: A primary hurdle is the elucidation of the compound's mechanism of action. azolifesciences.comcas.org For many novel compounds, the underlying biological pathways they modulate are not clearly understood, which can impede further development. azolifesciences.com
Predictive Models: The limitations of preclinical models, including animal models, in accurately predicting clinical efficacy and toxicity in humans is a major challenge. azolifesciences.comcas.org Animal models may not fully recapitulate human diseases, leading to high failure rates in clinical trials. azolifesciences.com
Toxicity and Side Effects: Adverse drug events are a major contributor to the failure of clinical trials. researchgate.net Early identification of potential toxicity is crucial but remains a significant challenge in NCE development. researchgate.net
Financial Investment: The cost of developing a single successful drug is substantial, creating a high financial barrier for NCE research. azolifesciences.com
Opportunities:
Addressing Unmet Medical Needs: NCEs offer the potential to treat diseases for which current therapies are inadequate or non-existent. springbiosolution.com They can provide new mechanisms of action, leading to improved efficacy and reduced side effects. springbiosolution.com
Technological Advances: Innovations in areas such as high-throughput screening, computational modeling, and artificial intelligence are accelerating the process of identifying and optimizing lead compounds. biosolveit.de
Academic and Industry Collaboration: Increased collaboration between academic research institutions and the pharmaceutical industry can help bridge the gap between basic discovery and clinical development, leveraging the strengths of both sectors. azolifesciences.comnih.gov
Regulatory Pathways: Clear regulatory pathways for NCEs can provide a framework for development and offer intellectual property protection, incentivizing investment in research. springbiosolution.com
For this compound, the opportunity lies in systematically addressing these challenges through modern drug discovery platforms to unlock its therapeutic potential.
Integration of Multi-Omics Data for Comprehensive Understanding
A comprehensive understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. This approach allows for a systems-level view of the molecular changes induced by the compound within a biological system. elifesciences.orgnih.gov
Multi-Omics Technologies:
| Omics Field | Biological Molecules Measured | Insights Provided |
| Transcriptomics | RNA transcripts | Gene expression changes in response to the compound. nih.gov |
| Proteomics | Proteins | Alterations in protein expression and post-translational modifications. nih.gov |
| Metabolomics | Metabolites | Changes in metabolic pathways and a snapshot of the cellular phenotype. nih.gov |
| Lipidomics | Lipids | Effects on cellular membranes and signaling pathways involving lipids. mdpi.com |
| Epigenomics | DNA methylation, histone modifications | Compound-induced changes in gene regulation. mdpi.com |
By integrating these datasets, researchers can:
Identify the Mode of Action: Uncover the primary molecular targets and the downstream pathways affected by the compound. elifesciences.org
Discover Biomarkers: Identify molecular signatures that can predict the response to the compound or indicate potential toxicity.
Elucidate Regulatory Networks: Understand the complex interplay between genes, proteins, and metabolites in response to the compound. nih.gov
The application of multi-omics to study this compound would provide a deep, mechanistic understanding of its bioactivity, guiding further optimization and development. elifesciences.orgnih.gov
Development of Novel Methodologies for Studying Bioactive Small Molecules
The study of bioactive small molecules like this compound is continuously evolving with the development of novel methodologies. These advanced techniques can provide deeper insights into the compound's properties and interactions.
Novel Methodologies:
DNA-Encoded Library (DEL) Technology: This technology allows for the rapid screening of vast libraries of compounds against a protein target to identify new ligands. elsevierpure.com
Chemoproteomics: These approaches can be used to identify the protein targets of a small molecule directly in a complex biological sample, aiding in mechanism of action studies. tandfonline.com
Advanced Computational Methods:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can predict the biological activity of new compounds based on their chemical structure. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the binding modes of a small molecule to its target protein. nih.gov
Artificial Intelligence (AI) and Machine Learning: AI can be used to analyze large datasets from high-throughput screening and multi-omics studies to identify patterns and predict compound activity. tandfonline.comnih.gov
3D Bioprinting: The use of 3D bioprinted human tissue and organoid models offers a more physiologically relevant system for preclinical drug screening and toxicity testing compared to traditional 2D cell cultures. researchgate.net
Employing these cutting-edge methodologies in the investigation of this compound will be crucial for efficiently characterizing its biological activity, identifying its molecular targets, and assessing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
